molecular formula C16H17N3O3 B5490668 4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid

4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No. B5490668
M. Wt: 299.32 g/mol
InChI Key: KTLWLKCUNQCFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied .


Chemical Reactions Analysis

The interruption of palladium-catalyzed hydrogenation by water led to piperidinones . The process passes through a previously unknown isomer of 3,4,5,6-tetrahydropyridine .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine has a molecular weight of 101.15 and a molecular formula of C5H11NO . It has a melting point of 86-90 °C, a boiling point of 108-114 °C/10 mmHg, and a density of 0.9903 . It is soluble in water and slightly soluble in chloroform and methanol .

Mechanism of Action

The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Safety and Hazards

4-Hydroxypiperidine is classified as an irritant . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

4-hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(21)16(22)8-10-19(11-9-16)14-7-6-13(17-18-14)12-4-2-1-3-5-12/h1-7,22H,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLWLKCUNQCFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)O)C2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxylic acid

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